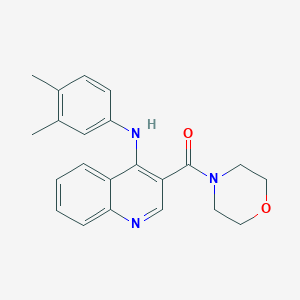![molecular formula C20H21N3O3S B6566142 3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide CAS No. 920399-27-5](/img/structure/B6566142.png)
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a complex organic compound. This molecule consists of several functional groups, including sulfonamide and ether, contributing to its multifaceted chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. Initially, 3,4-dimethylbenzenesulfonyl chloride is reacted with 2-(6-phenylpyridazin-3-yloxy)ethylamine under controlled conditions. The reaction typically occurs in an anhydrous environment with a base such as triethylamine to neutralize the hydrochloric acid byproduct. The mixture is stirred at a low temperature before gradually warming to room temperature. The final product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity. It may include using automated reactors for precise control over temperature, pressure, and reactant concentrations. Large-scale synthesis also employs continuous flow reactors to enhance the efficiency of the process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation when exposed to strong oxidizing agents like potassium permanganate.
Reduction: : Reacts with reducing agents like lithium aluminum hydride.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: : Produces corresponding carboxylic acids or ketones.
Reduction: : Forms primary or secondary amines.
Substitution: : Yields halogenated derivatives or substituted sulfonamides.
Scientific Research Applications
Chemistry
This compound serves as a precursor for synthesizing more complex molecules used in materials science and catalysis. Its unique structure facilitates the development of novel catalytic systems.
Biology
In biological research, it's utilized to study enzyme inhibition and protein interactions. The sulfonamide group is particularly relevant for investigating interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, it is explored for its potential as a therapeutic agent. Its structure-activity relationship studies aid in designing drugs targeting specific proteins involved in disease pathways.
Industry
In the industrial sector, it’s employed in the synthesis of specialty chemicals and advanced materials. Its robust chemical stability makes it a valuable component in high-performance applications.
Mechanism of Action
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide functions by interacting with specific molecular targets, usually enzymes or receptors. The sulfonamide group mimics biological molecules, enabling it to bind effectively and inhibit enzyme activity. This interaction often follows a competitive inhibition mechanism, where the compound competes with the natural substrate for the active site on the enzyme.
Comparison with Similar Compounds
Compared to compounds like 4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide and 3,4-dimethyl-N-{2-(6-pyridazinyl)ethyl}benzene-1-sulfonamide, this molecule stands out due to its specific substitution pattern. Its unique combination of functional groups contributes to distinct reactivity and application profiles.
List of Similar Compounds
4-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
3,4-dimethyl-N-{2-(6-pyridazinyl)ethyl}benzene-1-sulfonamide
3,4-dimethyl-N-{2-[(6-pyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-9-18(14-16(15)2)27(24,25)21-12-13-26-20-11-10-19(22-23-20)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTNKLRTJKLWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6566069.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566076.png)
![4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6566080.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6566087.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6566089.png)
![2-[4-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B6566095.png)
![2-[(3,4-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566097.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566101.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566111.png)
![2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6566129.png)
![4-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6566132.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B6566150.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B6566155.png)
